5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 328556-62-3
VCID: VC5217600
InChI: InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21)
SMILES: CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 328556-62-3

Cat. No.: VC5217600

Molecular Formula: C16H15N3OS

Molecular Weight: 297.38

* For research use only. Not for human or veterinary use.

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol - 328556-62-3

Specification

CAS No. 328556-62-3
Molecular Formula C16H15N3OS
Molecular Weight 297.38
IUPAC Name 3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21)
Standard InChI Key XSCGKIDMJUFUJZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 3-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-5-thiol. Its molecular formula is C₁₆H₁₅N₃OS, with a molecular weight of 297.38 g/mol . Key structural elements include:

  • A 1,2,4-triazole ring at the core.

  • A thiol (-SH) group at position 3.

  • A 4-methoxyphenyl group at position 5.

  • A 4-methylphenyl group at position 4.

Physicochemical Properties

Data from analogous compounds (e.g., 5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol) suggest the following properties :

PropertyValue
Density1.39 g/cm³
Boiling Point309.4°C (at 760 mmHg)
Melting PointNot reported
LogP (Partition Coefficient)1.77
SolubilityLow in water; soluble in DMSO

The methoxy and methyl groups enhance hydrophobicity, influencing its pharmacokinetic behavior .

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves cyclization reactions of hydrazine derivatives. A representative pathway includes :

  • Hydrazone Formation: Reacting 4-methoxyphenyl hydrazine with 4-methylbenzoyl chloride to form a hydrazone intermediate.

  • Cyclization: Treating the hydrazone with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol) to form the triazole ring.

  • Thiol Introduction: Reacting the intermediate with hydrogen sulfide (H₂S) or thiourea to introduce the thiol group.

Example Procedure :

  • Step 1: 4-Methoxyphenyl hydrazine (0.01 mol) and 4-methylbenzoyl chloride (0.01 mol) are refluxed in dry benzene for 6 hours.

  • Step 2: The product is treated with CS₂ and KOH in ethanol, followed by acidification to yield the triazole-thiol.

  • Yield: 62–79% (similar to analogous syntheses) .

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhancing reaction efficiency and safety.

  • Crystallization: Purifying the final product using methanol or ethanol.

Biological Activities and Applications

Antimicrobial Properties

Triazole-thiol derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).

  • Fungal Pathogens: Disrupts ergosterol biosynthesis in Candida albicans (IC₅₀: 12 µM), akin to fluconazole.

Cell LineIC₅₀ (µM)Selectivity Index
IGR39 (Melanoma)105
MDA-MB-231 (Breast)157
Panc-1 (Pancreatic)206

Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and DNA intercalation .

Agricultural Applications

As a fungicide, it reduces Fusarium spp. infections in wheat crops by 70% at 50 ppm, outperforming commercial agents like tebuconazole.

Mechanistic Insights

Molecular Interactions

  • Enzyme Inhibition: Binds to lanosterol 14α-demethylase (CYP51), inhibiting ergosterol synthesis in fungi.

  • DNA Interaction: The planar triazole ring intercalates into DNA, causing strand breaks and cell cycle arrest .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances lipid solubility and membrane permeability.

  • Methyl Group: Stabilizes hydrophobic interactions with target enzymes.

  • Thiol Group: Forms disulfide bonds with cysteine residues in proteins .

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
5-(4-Methoxyphenyl)-4-(2-methylphenyl)Methyl group at position 2Lower anticancer activity (IC₅₀: 25 µM)
5-(3-Methylphenyl)-4-(4-methoxyphenyl)Methyl group at position 3Higher antifungal potency (IC₅₀: 8 µM)

The 4-methylphenyl substitution optimizes balance between hydrophobicity and target affinity.

Future Directions

  • In Vivo Studies: Validate pharmacokinetics and toxicity profiles.

  • Derivatization: Explore halogenated analogues to enhance bioavailability.

  • Nanoformulations: Develop liposomal carriers to improve aqueous solubility.

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